4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride
Description
Chemical Identity and Classification
4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is classified as an organofluorine compound belonging to the piperidine family of heterocyclic structures. The compound possesses the molecular formula C12H15ClF3NO and exhibits a molecular weight of 281.71 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1004618-85-2, which serves as its unique identifier in chemical databases and commercial applications.
The structural classification of this compound encompasses several key chemical features that define its identity and properties. The piperidine ring system constitutes the core heterocyclic framework, providing a six-membered saturated ring containing one nitrogen atom. This structural motif is prevalent in numerous biologically active molecules and serves as a common scaffold in medicinal chemistry applications. The phenyl ring attachment at the 4-position of the piperidine creates an aryl-substituted derivative, while the trifluoromethoxy group (-OCF3) represents a highly electronegative substituent that significantly influences the compound's physicochemical properties.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride, reflecting the systematic naming conventions for substituted piperidine derivatives. The hydrochloride salt formation enhances the compound's solubility characteristics and facilitates its handling and purification in laboratory and industrial settings.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H15ClF3NO | |
| Molecular Weight | 281.71 g/mol | |
| CAS Registry Number | 1004618-85-2 | |
| Parent Compound CAS | 180160-91-2 | |
| InChI Key | XLVUSJGPLOCSCC-UHFFFAOYSA-N |
The parent compound, 4-(4-(trifluoromethoxy)phenyl)piperidine, exists independently with the molecular formula C12H14F3NO and molecular weight of 245.24 grams per mole. The relationship between the free base and its hydrochloride salt represents a common pharmaceutical practice where salt formation improves compound stability, solubility, and bioavailability characteristics.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVUSJGPLOCSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004618-85-2 | |
| Record name | 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the levels of various proteins within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, the compound can affect gene expression by binding to DNA or RNA, leading to changes in the transcription and translation of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects have been observed at very high doses, including damage to liver and kidney tissues, as well as alterations in normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various endogenous and exogenous compounds. The compound can affect metabolic flux and alter the levels of specific metabolites within the cell, leading to changes in overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Biological Activity
4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (CAS No. 1004618-85-2) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, making them suitable candidates for various therapeutic applications.
- Molecular Formula : C12H15ClF3NO
- Molecular Weight : 281.70 g/mol
- IUPAC Name : this compound
The compound's mechanism of action typically involves interaction with specific biological targets, including receptors and enzymes. The trifluoromethoxy group may influence the binding affinity and selectivity towards these targets, enhancing the compound's efficacy in biological systems.
Antitumor Activity
Research indicates that compounds with similar piperidine structures exhibit significant antitumor properties. For instance, studies have shown that analogs of piperidine derivatives can inhibit tumor cell proliferation in vitro and in vivo models. A notable study demonstrated that a related compound displayed anti-tumor activity in xenograft mouse cancer models, suggesting potential for further development in cancer therapy .
Antiparasitic Activity
The incorporation of polar functionalities in similar compounds has been linked to improved aqueous solubility and metabolic stability, which are crucial for antiparasitic activity. In particular, modifications in the structure have enhanced the efficacy against malaria parasites, indicating that this compound could be explored for similar applications .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound needs further elucidation. However, structural analogs have shown favorable absorption and distribution characteristics, which may apply to this compound as well.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Building Block for Drug Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for further derivatization, facilitating the exploration of structure-activity relationships in drug development.
- Inhibition of Cytochrome P450 Enzymes: Preliminary studies indicate that this compound inhibits several cytochrome P450 enzymes, including CYP1A2 and CYP2D6, affecting drug metabolism and pharmacokinetics. This inhibition can lead to increased toxicity or altered therapeutic effects of co-administered drugs.
2. Neuropharmacology
- Modulation of Neurotransmitter Systems: The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders. Its interactions with neurotransmitter receptors may provide insights into its therapeutic uses.
3. Biochemical Analysis
- Enzyme Interaction Studies: It interacts with various enzymes and proteins, influencing biochemical pathways. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell growth and differentiation .
- Potential as an Inhibitor of Soluble Epoxide Hydrolase: Research suggests that derivatives of this compound may act as inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation and pain modulation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Inhibition of CYP Enzymes | Demonstrated significant inhibition of CYP1A2 and CYP2D6, impacting drug metabolism. |
| Study 2 | Neurotransmitter Modulation | Showed potential effects on neurotransmitter systems, relevant for neuropharmacological applications. |
| Study 3 | Signaling Pathways | Investigated modulation of the MAPK/ERK pathway, indicating effects on cellular functions. |
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares key structural features and properties of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride with analogous compounds:
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group (target compound) increases polarity compared to -CF₃ () but retains high lipophilicity, balancing solubility and membrane permeability .
- Halogen Substitution : Bromine () offers a reactive site for cross-coupling reactions, whereas fluorine () enhances metabolic resistance.
- Positional Effects : Para-substituted derivatives (target compound, ) often exhibit better receptor affinity than meta-substituted analogs () due to steric and electronic alignment .
Preparation Methods
Stepwise Synthetic Route
The improved method involves the following key steps:
| Step | Reaction Description | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl or substituted benzyl halide to form N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt | 4-[4-(trifluoromethoxy)phenoxy]pyridine, benzyl halide, toluene, reflux | Formation of pyridinium salt intermediate |
| 2 | Reduction of the pyridinium salt with sodium borohydride to N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine | Sodium borohydride, tetrahydrofuran (THF), 0-15°C | Partially hydrogenated intermediate with 99% yield |
| 3 | Catalytic hydrogenation in presence of acid and hydrogen source to produce 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt | Pd/C catalyst, methanol, acetic acid, hydrogen gas, 20-40°C | Piperidinium salt with 85% yield and >99% purity |
| 4 | Alkali treatment of piperidinium salt to yield 4-[4-(trifluoromethoxy)phenoxy]piperidine | Alkali solution (e.g., sodium hydroxide) | Final piperidine compound |
This sequence avoids the drawbacks of elimination reactions and excessive by-products, enhancing yield and purity while simplifying purification.
Representative Experimental Data
| Compound | Amount (g) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Pyridinium salt intermediate (Step 1) | 100 | Toluene (300 mL) | Reflux | Not specified | - | Formed by reaction with benzyl halide |
| Tetrahydropyridine intermediate (Step 2) | 100 | THF (1 L) | 0-15 | 99 | 96.1 | Sodium borohydride reduction |
| Piperidinium salt (Step 3) | 2000 | Methanol (10 L) | 20-40 | 85 | 99.43 | Pd/C catalyzed hydrogenation |
| Final piperidine (Step 4) | - | Alkali solution | Ambient | - | - | Alkali treatment to free base |
Spectroscopic data such as ESI-LR mass spectrum (m/z 350.1 [M+H]+) and 1H NMR confirm the structure and purity of intermediates and final product.
Alternative Synthetic Approaches
Synthesis from 4-Hydroxypiperidine
A multistep synthetic approach starts from 4-hydroxypiperidine involving:
Acylation with benzoyl chloride to protect the amine
Conversion of the hydroxyl group to trifluoromethoxy substituent via Hiyama coupling and desulfurization/fluorination steps
Removal of protecting groups to yield 4-(trifluoromethoxy)piperidine
This method yields about 40% overall and is suitable for multigram scale production. Structural confirmation is done by NMR and mass spectrometry.
Comparative Analysis of Methods
| Feature | Mesylation + SN2 (Method 1) | Mitsunobu Reaction (Method 2) | Pyridinium Salt Reduction (Method 3) | Hiyama Coupling Approach | Grignard + Hydrogenation |
|---|---|---|---|---|---|
| Yield | Moderate to low | Low | High (up to 99%) | Moderate (40%) | High (varies) |
| Purity | Reduced due to elimination | Requires chromatography | High (>99%) | High | High |
| Scalability | Poor | Poor | Good | Moderate | Good |
| By-products | Elimination products | Triphenylphosphine | Minimal | Minimal | Minimal |
| Cost | Moderate | Moderate | Lower catalyst cost | Moderate | Moderate |
The pyridinium salt reduction method stands out for its balance of yield, purity, and scalability, making it the preferred industrial route.
Q & A
Q. What hybrid experimental-computational frameworks accelerate reaction optimization?
- Integrated Workflow :
- High-Throughput Screening (HTS) : Test 96 reaction conditions in parallel, varying catalysts, solvents, and stoichiometry.
- Feedback Loops : Use computational models (e.g., Bayesian optimization) to iteratively refine conditions based on HTS data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
